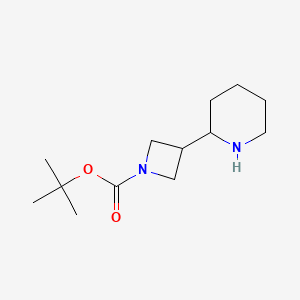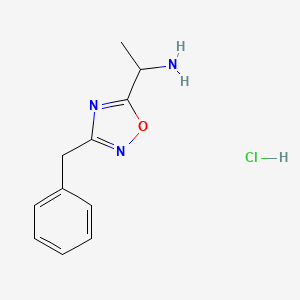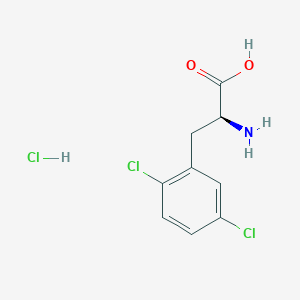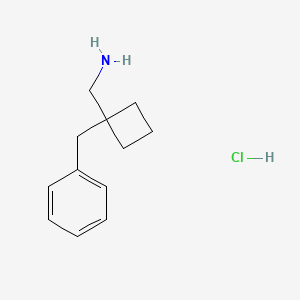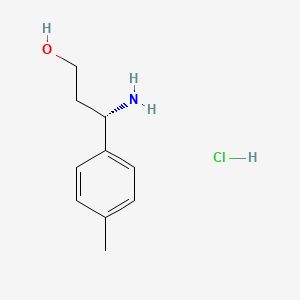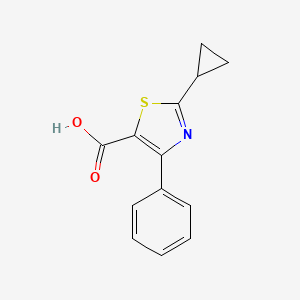
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
“2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This ring is an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Synthesis Analysis
The synthesis of compounds similar to “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms . This ring has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Chemical Reactions Analysis
The thiazole ring in “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” can participate in various types of reactions due to its aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Aplicaciones Científicas De Investigación
Scientific Research Applications of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
Synthesis and Chemical Behavior
Thiazoline Derivatives and Cysteine Analog Synthesis : A study by Nötzel et al. (2001) describes the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates, analogs of cysteine, through Michael addition and intramolecular substitution reactions. These compounds, related to 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid, demonstrate significant potential in the synthesis of modified amino acids and related derivatives (Nötzel et al., 2001).
Ring Opening and Enlargement Research : Research by Schmitz et al. (1985) explored the ring opening and enlargement of cyclopropene carboxylic acids, leading to various open-chain carboxylic acids and cyclobutenones. This study provides insights into the reactivity and transformation possibilities of similar compounds like 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (Schmitz et al., 1985).
Heterocyclic Synthesis and Modification
- Novel Heterocyclic Syntheses : Mamedov et al. (2004) reported the Friedel–Crafts intramolecular cyclization of 5-phenylthiazole-4-carboxylic acids to produce indeno[2,1-d]thiazoles. This process illustrates the potential of thiazole derivatives in constructing complex and novel heterocyclic structures (Mamedov et al., 2004).
Application in Antimicrobial Studies
- Antimicrobial Properties : Sapijanskaitė-Banevič et al. (2020) synthesized a series of thiazole derivatives with notable antibacterial properties against various bacterial strains, indicating the potential antimicrobial applications of thiazole compounds like 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (Sapijanskaitė-Banevič et al., 2020).
Material Science Applications
- Mild Steel Corrosion Inhibition : Chaitra et al. (2016) studied the application of thiazole derivatives as corrosion inhibitors for mild steel in acidic media. This research demonstrates the potential utility of thiazole compounds, including those structurally similar to 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid, in material science and industrial applications (Chaitra et al., 2016).
Direcciones Futuras
The thiazole moiety has been an area of interest for medicinal chemists due to its potential in the development of novel therapeutic agents for a variety of pathological conditions . Therefore, “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” and similar compounds may be subjects of future research in drug development .
Propiedades
IUPAC Name |
2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWOOZGTYKUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229629 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1394042-51-3 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)





